2,3-Dichloropyrido[3,4-b]pyrazine
Overview
Description
2,3-Dichloropyrido[3,4-b]pyrazine is a heterocyclic organic compound with the molecular formula C7H3Cl2N3. It is characterized by the presence of two chlorine atoms attached to a pyrido[3,4-b]pyrazine ring system.
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, a class to which this compound belongs, have shown activity on kinase inhibition .
Mode of Action
It is known that pyrrolopyrazine derivatives can interact with their targets, such as kinases, leading to inhibition . This interaction can result in changes in cellular processes controlled by these kinases.
Biochemical Pathways
Kinase inhibition can affect a variety of pathways, including those involved in cell growth and proliferation .
Result of Action
Kinase inhibitors typically disrupt the activity of kinases, which can lead to changes in cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloropyrido[3,4-b]pyrazine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2,3-dichloropyridine with hydrazine can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloropyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,4-b]pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2,3-Dichloropyrido[3,4-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool in studying biological pathways and mechanisms due to its ability to interact with various biomolecules
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloropyridine: Shares the pyridine ring but lacks the pyrazine moiety.
2,3-Dichloropyrazine: Contains the pyrazine ring but lacks the pyridine moiety.
2,3-Dichloropyrido[4,3-b]pyrazine: Similar structure but with a different arrangement of the nitrogen atoms in the ring system
Uniqueness
2,3-Dichloropyrido[3,4-b]pyrazine is unique due to its specific arrangement of chlorine atoms and the fused pyrido[3,4-b]pyrazine ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2,3-dichloropyrido[3,4-b]pyrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-7(9)12-5-3-10-2-1-4(5)11-6/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTHKSLJDQQAGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(C(=N2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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